
2-(Phenylsulfonyl)-3-(3-thienyl)prop-2-enenitrile
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Overview
Description
2-(Phenylsulfonyl)-3-(3-thienyl)prop-2-enenitrile is an organic compound that features a phenylsulfonyl group and a thienyl group attached to a prop-2-enenitrile backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Phenylsulfonyl)-3-(3-thienyl)prop-2-enenitrile typically involves the reaction of a phenylsulfonyl-substituted compound with a thienyl-substituted compound under specific conditions. One common method involves the use of a base-catalyzed condensation reaction between phenylsulfonylacetonitrile and 3-thiophenecarboxaldehyde. The reaction is usually carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Purification steps such as recrystallization or chromatography may be employed to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
2-(Phenylsulfonyl)-3-(3-thienyl)prop-2-enenitrile can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The phenylsulfonyl and thienyl groups can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4) are common.
Substitution: Halogenating agents, nucleophiles, or electrophiles can be employed depending on the desired substitution.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted phenylsulfonyl or thienyl derivatives.
Scientific Research Applications
2-(Phenylsulfonyl)-3-(3-thienyl)prop-2-enenitrile has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry:
Materials Science: Investigated for use in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-(Phenylsulfonyl)-3-(3-thienyl)prop-2-enenitrile depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The phenylsulfonyl and thienyl groups can influence the compound’s binding affinity and specificity, affecting its overall biological activity.
Comparison with Similar Compounds
Similar Compounds
2-(Phenylsulfonyl)-3-(2-thienyl)prop-2-enenitrile: Similar structure but with a different thienyl substitution.
2-(Phenylsulfonyl)-3-(4-thienyl)prop-2-enenitrile: Another isomer with a different thienyl substitution.
Uniqueness
2-(Phenylsulfonyl)-3-(3-thienyl)prop-2-enenitrile is unique due to the specific positioning of the thienyl group, which can influence its reactivity and interactions with other molecules. This uniqueness can be leveraged in designing compounds with specific properties for targeted applications.
Biological Activity
2-(Phenylsulfonyl)-3-(3-thienyl)prop-2-enenitrile is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms, applications, and relevant research findings.
Chemical Structure and Properties
The compound features a phenylsulfonyl group and a thienyl moiety, which are known to influence its reactivity and biological interactions. The structural formula can be represented as follows:
This structure allows for various chemical modifications that can enhance its biological activity.
The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The phenylsulfonyl group may serve as an electrophilic site, facilitating reactions with nucleophilic residues in proteins, potentially leading to enzyme inhibition or modulation of receptor activity.
Biological Activity
Research has indicated several biological activities associated with this compound:
- Anticancer Activity : Preliminary studies suggest that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines. The mechanism may involve the inhibition of tubulin polymerization, akin to other phenylsulfonyl derivatives.
- Antimicrobial Properties : The compound has been investigated for its potential antimicrobial effects, particularly against Gram-negative bacteria. Its efficacy is believed to stem from the disruption of bacterial membrane integrity or inhibition of vital metabolic pathways .
- Receptor Modulation : Similar compounds have shown affinity for serotonin receptors, particularly the 5-HT6 receptor, suggesting that this compound may also possess neuropharmacological properties .
Table 1: Summary of Biological Activities
Activity Type | Observed Effects | Reference |
---|---|---|
Anticancer | Cytotoxicity against cancer cell lines | |
Antimicrobial | Inhibition of bacterial growth | |
Receptor Binding | Affinity for serotonin receptors |
Case Study: Anticancer Effects
In a study examining the anticancer potential of structurally related compounds, it was found that certain derivatives exhibited significant cytotoxicity against human breast cancer cells (IC50 values in the micromolar range). The proposed mechanism involved disruption of microtubule dynamics, leading to apoptosis in cancer cells.
Case Study: Antimicrobial Activity
Another study focused on the antimicrobial properties of similar sulfonamide compounds. Results indicated that these compounds effectively inhibited the growth of Escherichia coli and Staphylococcus aureus at concentrations around 50 μg/mL. The mechanism was hypothesized to involve interference with bacterial cell wall synthesis .
Properties
IUPAC Name |
(E)-2-(benzenesulfonyl)-3-thiophen-3-ylprop-2-enenitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9NO2S2/c14-9-13(8-11-6-7-17-10-11)18(15,16)12-4-2-1-3-5-12/h1-8,10H/b13-8+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BFMRSNHWEWLRBI-MDWZMJQESA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)C(=CC2=CSC=C2)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)S(=O)(=O)/C(=C/C2=CSC=C2)/C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9NO2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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